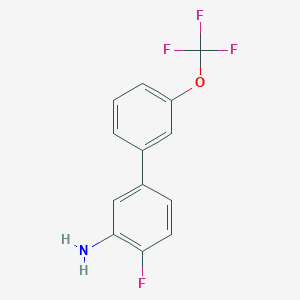

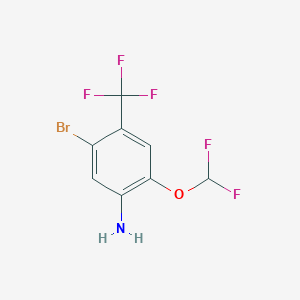

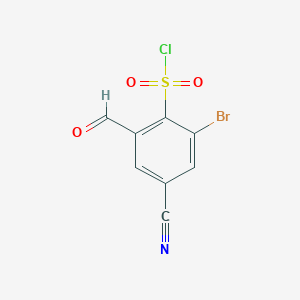

![molecular formula C19H22BFO3 B1460618 2-[4-[(2-fluorofenil)metoxi]fenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano CAS No. 2246642-41-9](/img/structure/B1460618.png)

2-[4-[(2-fluorofenil)metoxi]fenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

“1,3,2-Dioxaborolane, 2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular formula C19H22BFO3 . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized from 1,3,2-Dioxaborolane-4,5-dicarboxylic acid, 2-phenyl-, 4,5-bis (1-methylethyl) ester, (4R,5R)- and Ethylene glycol .Molecular Structure Analysis

The molecular structure of this compound is complex, with a boron atom at the center, surrounded by carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

This compound can undergo various chemical reactions, including hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.19 . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Aplicaciones Científicas De Investigación

Polímeros autorreparables

Este compuesto se utiliza en la creación de polímeros autorreparables. Los enlaces covalentes dinámicos basados en ésteres de ácido bórico formados entre los ácidos bóricos y los dioles imparten excelentes propiedades de autorreparación a los hidrogeles, geles orgánicos, elastómeros y plásticos dependiendo de las características del polímero correspondiente .

Aplicaciones biomédicas

La multirrespuesta a los estímulos, así como la autorreparación, la inyectabilidad y la biocompatibilidad de los polímeros basados en ésteres de ácido bórico han dado lugar a varios logros tecnológicos con aplicabilidad en campos biomédicos, incluyendo la administración de fármacos, la adhesión médica, los bioimplantes y la monitorización de la salud .

Poliuretano basado en polibutadieno con terminación en hidroxilo

El compuesto se utiliza en la fabricación de redes de poliuretano basado en polibutadieno con terminación en hidroxilo (HTPB-PUV). Estas redes juegan un papel indispensable en una variedad de aplicaciones; sin embargo, no se pueden reprocesar, lo que genera problemas ambientales y un desarrollo industrial insostenible .

Redes de vitrímeros de PU basados en HTPB reciclables

El compuesto se utiliza en la creación de redes de vitrímeros de PU basados en HTPB reciclables (HTPB-PUV). Estas redes se fabrican mediante la introducción de un entrecruzador con enlaces dinámicos de éster de ácido bórico en la red .

Capacidades de reprocesamiento, autorreparación y soldadura

Debido a la presencia de enlaces dinámicos de éster de ácido bórico, las topologías de la red HTPB-PUV se pueden alterar, lo que contribuye a las capacidades de reprocesamiento, autorreparación y soldadura del polímero final .

Ionogel fotopolimerizable

El compuesto se utiliza en la creación de un ionogel fotopolimerizable .

Mecanismo De Acción

Target of Action

Compounds of this class are often used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, it can be inferred that the compound indirectly influences the biochemical pathways associated with these substances.

Result of Action

The primary result of the compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors, contributing to the production of a wide range of chemical products.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DFB has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is also relatively non-toxic. Additionally, it is a versatile compound that can be used in a variety of reactions. However, DFB does have some limitations. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Direcciones Futuras

DFB has a wide range of potential applications. It could be used in the synthesis of novel drugs and materials, as well as in the development of more efficient catalysts. Additionally, it could be used to develop new methods for the synthesis of complex organic molecules. Finally, it could be used to study the biochemical and physiological effects of boron-containing compounds.

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-[(2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZWKPAJWCPRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

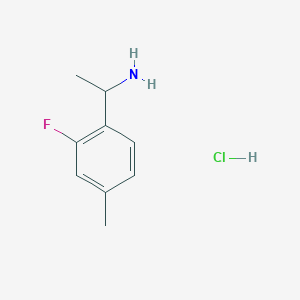

![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)

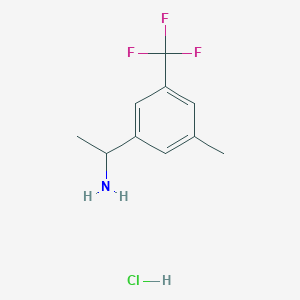

![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)